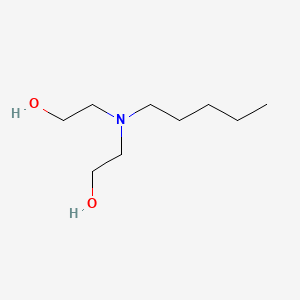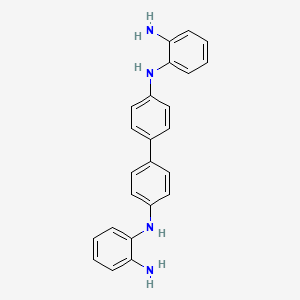
n,n'-Bis(2-aminophenyl)biphenyl-4,4'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine: is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two aminophenyl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine typically involves the nucleophilic substitution reaction of biphenyl derivatives with aminophenyl groups. One common method is the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde in a solvent like dimethylformamide (DMF) at elevated temperatures (around 155°C) . The nitro group acts as a strong electron-withdrawing group, facilitating the nucleophilic attack by the amino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic substitution methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production.
化学反应分析
Types of Reactions: n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form more stable amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Stable amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
Chemistry: In chemistry, n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is used as a building block for the synthesis of polyimides and other high-performance polymers. These materials are known for their excellent thermal stability, mechanical properties, and chemical resistance .
Biology: Polyimides derived from this compound have shown excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells, making them suitable for biomedical devices and implants .
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a component in medical imaging agents. Its unique chemical structure allows for the modification of its properties to suit specific medical applications.
Industry: In the industrial sector, n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is used in the production of advanced materials for electronics, aerospace, and automotive applications. Its derivatives are used in the manufacture of liquid crystal displays (LCDs) and other electronic components .
作用机制
The mechanism of action of n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine involves its ability to form stable complexes with various substrates. The amino groups can participate in hydrogen bonding and other interactions, facilitating the formation of covalent organic frameworks (COFs) and other advanced materials . The compound’s unique structure allows it to interact with different molecular targets, making it versatile for various applications.
相似化合物的比较
4,4’-Bis(4-aminophenoxy)biphenyl: This compound has a similar biphenyl core but with aminophenoxy groups instead of aminophenyl groups.
N,N-Diphenyl-N,N-bis(4-bromophenyl)biphenyl-4,4’-diamine: This compound features bromophenyl groups, which impart different chemical properties.
Uniqueness: n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is unique due to its specific arrangement of aminophenyl groups, which provides distinct chemical reactivity and stability. Its ability to form stable polyimides and biocompatible materials sets it apart from other similar compounds.
属性
CAS 编号 |
40850-43-9 |
|---|---|
分子式 |
C24H22N4 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
2-N-[4-[4-(2-aminoanilino)phenyl]phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C24H22N4/c25-21-5-1-3-7-23(21)27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-24-8-4-2-6-22(24)26/h1-16,27-28H,25-26H2 |
InChI 键 |
LQUMMFFNQJWVFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



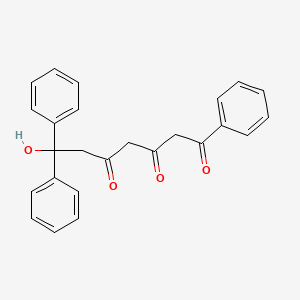
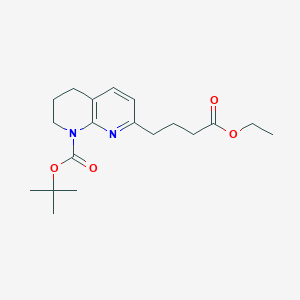

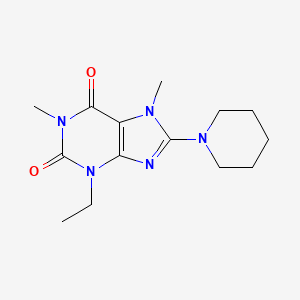
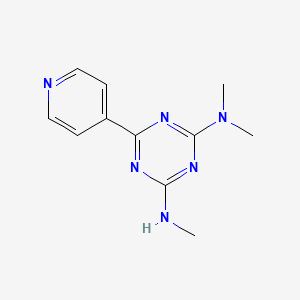

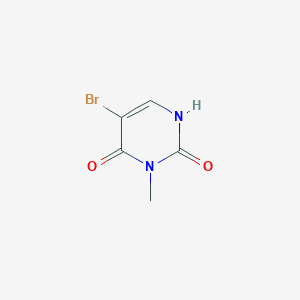
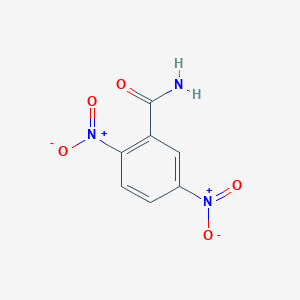
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14010938.png)
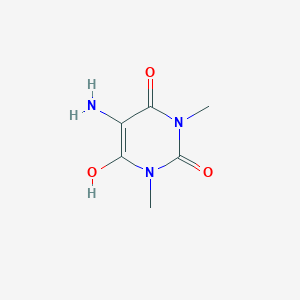
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone](/img/structure/B14010941.png)
![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
